2-Amino-6-bromo-4-iodophenol

Catalog No.
S13343492
CAS No.
M.F
C6H5BrINO
M. Wt
313.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-bromo-4-iodophenol

Product Name

2-Amino-6-bromo-4-iodophenol

IUPAC Name

2-amino-6-bromo-4-iodophenol

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

InChI

InChI=1S/C6H5BrINO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2

InChI Key

ULRQMGWUSXTLJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)I

2-Amino-6-bromo-4-iodophenol is an organic compound featuring a phenolic structure with amino, bromo, and iodo substituents. Its chemical formula is C6H5BrI N O, and it is characterized by the presence of an amino group (-NH2) at the second position, a bromine atom at the sixth position, and an iodine atom at the fourth position of the benzene ring. This unique arrangement contributes to its distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields such as medicinal chemistry and materials science.

  • Substitution Reactions: 2-Amino-6-bromo-4-iodophenol can participate in nucleophilic aromatic substitution reactions where the halogen atoms (bromine and iodine) can be replaced by other nucleophiles.
  • Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to yield less substituted phenolic compounds. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Reactivity with Amino Group: The amino group can form hydrogen bonds and participate in nucleophilic attacks, enhancing the compound's reactivity towards various electrophiles.

2-Amino-6-bromo-4-iodophenol exhibits notable biological activity due to its structural features. The compound has been investigated for its potential interactions with biomolecules, including enzymes and receptors. Its halogen substituents may enhance its binding affinity to specific targets, potentially modulating various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes, which positions it as a candidate for therapeutic applications.

Several synthesis methods have been reported for 2-Amino-6-bromo-4-iodophenol:

  • Bromination and Iodination of Phenol Derivatives: A common approach involves the bromination of 2-amino-4-iodophenol using bromine in the presence of a catalyst under controlled conditions to ensure high yield.
  • Multi-step Synthesis: Another method includes diazotization followed by bromination and reduction steps. For instance, starting from 3-nitro-4-amino phenol, diazotization can be performed followed by bromination to introduce the bromine substituent.
  • Industrial Production: Large-scale production typically involves controlled bromination and iodination reactions in specialized reactors to optimize yield and purity.

The applications of 2-Amino-6-bromo-4-iodophenol span various fields:

  • Medicinal Chemistry: It is being explored for its potential use in drug development due to its biological activity.
  • Dyes and Pigments: The compound is utilized in the production of dyes and pigments owing to its chemical properties.
  • Research: It serves as a building block in organic synthesis for developing complex molecules.

Several compounds share structural similarities with 2-Amino-6-bromo-4-iodophenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-bromophenolAmino group at position 2, bromine at position 4Lacks iodine; different reactivity profile
2-Amino-3-bromo-6-iodophenolAmino group at position 2, bromine at position 3Different halogen positioning; varied biological effects
2-Amino-6-chloro-3-iodophenolAmino group at position 2, chlorine at position 6Chlorine instead of bromine; affects reactivity

Uniqueness

The uniqueness of 2-Amino-6-bromo-4-iodophenol lies in its specific arrangement of substituents which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of both bromine and iodine on the phenolic ring enhances its potential for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and application contexts.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

312.85992 g/mol

Monoisotopic Mass

312.85992 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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